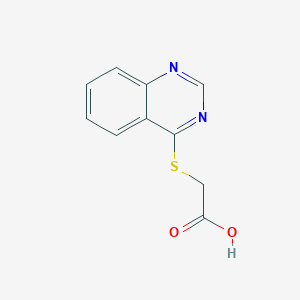

(Quinazolin-4-ylsulfanyl)-acetic acid

Description

Historical and Current Significance of Quinazoline (B50416) Scaffolds in Drug Discovery

The quinazoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, has a rich history in medicinal chemistry. mdpi.comfrontiersin.org First synthesized in 1869, its derivatives have since been recognized for their wide spectrum of pharmacological activities. mdpi.com This has led to the development of several clinically successful drugs, solidifying the importance of the quinazoline core in therapeutic applications. nih.gov

Historically, the versatility of the quinazoline ring system has allowed for the synthesis of a vast library of derivatives with diverse biological activities. These include, but are not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. frontiersin.orgcabidigitallibrary.org The structural features of the quinazoline scaffold, particularly the presence of nitrogen atoms and the ability to introduce various substituents at different positions, are key to its ability to interact with a wide range of biological targets. nih.gov

In contemporary drug discovery, the quinazoline scaffold continues to be a focal point of research. Scientists are actively exploring new derivatives for their potential to address a multitude of diseases. nih.gov The established importance of this scaffold provides a strong foundation for the rational design of new and improved therapeutic agents. ekb.eg The ongoing investigation into quinazoline-based compounds underscores their enduring significance in the quest for innovative medicines. wisdomlib.org

Overview of (Quinazolin-4-ylsulfanyl)-acetic Acid's Role as a Research Compound

(Quinazolin-4-ylsulfanyl)-acetic acid, with the chemical formula C₁₀H₈N₂O₂S, is a specific derivative of the quinazoline family that has garnered attention within the scientific community as a research compound. ontosight.aiscbt.com Its structure features a quinazoline core linked to an acetic acid moiety through a sulfur atom (a sulfanyl (B85325) group). This unique combination of a privileged scaffold and a functional side chain makes it a molecule of interest for investigating potential biological activities. ontosight.ai

The role of (Quinazolin-4-ylsulfanyl)-acetic acid in research is primarily as a building block or a lead compound for the development of more complex molecules with potential therapeutic applications. chemicalbook.com Researchers utilize this compound to synthesize novel derivatives and study their structure-activity relationships (SAR). researchgate.net By modifying different parts of the molecule, scientists can explore how these changes affect its biological properties.

While extensive clinical data on (Quinazolin-4-ylsulfanyl)-acetic acid itself is not the focus, its investigation contributes to the broader understanding of how quinazoline derivatives can be designed to interact with specific biological targets. Studies involving this compound and its analogs help to elucidate the chemical features necessary for desired pharmacological effects.

Table 1: Chemical Identifiers for (Quinazolin-4-ylsulfanyl)-acetic acid

| Identifier | Value |

| CAS Number | 63586-46-9 |

| Molecular Formula | C₁₀H₈N₂O₂S |

| Molecular Weight | 220.25 g/mol |

| Synonyms | 2-(Quinazolin-4-ylthio)acetic acid |

Methodological Framework for Investigating Novel Chemical Entities

The investigation of novel chemical entities like (Quinazolin-4-ylsulfanyl)-acetic acid follows a structured and multi-faceted methodological framework. This process is designed to systematically evaluate the potential of a new compound and guide its further development.

The initial phase often involves in silico or computational methods. nih.gov These computer-aided drug design (CADD) techniques can predict the potential biological activity of a molecule by modeling its interaction with known protein targets. nih.gov This approach helps to prioritize compounds for synthesis and biological testing, thereby saving time and resources.

Following computational analysis, the compound is synthesized in the laboratory. The synthetic route for (Quinazolin-4-ylsulfanyl)-acetic acid and its derivatives typically involves multi-step chemical reactions to construct the quinazoline core and attach the desired side chains. nih.govnuu.uz

Once synthesized and purified, the novel compound undergoes a battery of in vitro assays. nih.gov These laboratory-based tests are designed to assess the compound's biological activity in a controlled environment. For instance, enzymatic assays can determine if the compound inhibits a specific enzyme, while cell-based assays can evaluate its effect on cellular processes. nih.gov High-throughput screening (HTS) is a common technique used to rapidly test large numbers of compounds against a specific target. nih.gov

Promising compounds identified through in vitro screening may then proceed to in vivo testing in animal models. These studies provide crucial information on how the compound behaves in a living organism, including its efficacy and pharmacokinetic properties. The data generated from this comprehensive framework is essential for determining the therapeutic potential of a novel chemical entity.

Table 2: Key Methodologies in the Investigation of Novel Chemical Entities

| Methodology | Description | Key Techniques |

| In Silico (Computational) | Prediction of biological activity using computer models. | Molecular Docking, Virtual Screening, Pharmacophore Modeling |

| Chemical Synthesis | Laboratory preparation of the compound. | Organic Synthesis, Purification (e.g., Chromatography) |

| In Vitro (Laboratory-based) | Assessment of biological activity in a controlled environment. | Enzymatic Assays, Cell-based Assays, High-Throughput Screening (HTS) |

| In Vivo (Animal Models) | Evaluation of the compound's effects in a living organism. | Efficacy Studies, Pharmacokinetic Analysis |

Structure

3D Structure

Properties

IUPAC Name |

2-quinazolin-4-ylsulfanylacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2S/c13-9(14)5-15-10-7-3-1-2-4-8(7)11-6-12-10/h1-4,6H,5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZMKTFWOCNJXGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of Quinazolin 4 Ylsulfanyl Acetic Acid

Established Synthetic Pathways for the Core (Quinazolin-4-ylsulfanyl)-acetic Acid Structure

The construction of the (quinazolin-4-ylsulfanyl)-acetic acid scaffold has traditionally relied on multi-step synthetic sequences. These methods, while effective, often necessitate careful optimization of reaction conditions and reagent selection to ensure satisfactory yields and purity.

Multi-step Reaction Sequences and Optimization

Another approach involves the reaction of 2-aminobenzonitriles with various reagents. For instance, a copper-catalyzed reaction of 2-aminobenzonitrile (B23959) with benzyl (B1604629) bromides can lead to the formation of quinazolin-4(3H)-ones through a one-pot N-benzylation, C(sp3)–H oxidation, CN hydrolysis, and cyclization sequence. researchgate.net

The synthesis of a related compound, (6-methyl-4-oxo-3,4-dihydro-quinazolin-2-ylsulfanyl)-acetic acid, is achieved by reacting 6-methyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one with chloroacetic acid. chemicalbook.com This highlights a key strategy where a pre-formed quinazoline-thiol is alkylated with a haloacetic acid derivative.

A general synthetic pathway for acetic acid derivatives containing a quinazolin-4(3H)-one ring has also been reported, indicating the versatility of synthetic strategies in this chemical space. researchgate.net

Reagent Selection and Reaction Condition Optimization

The choice of reagents and the fine-tuning of reaction conditions are paramount for the successful synthesis of (quinazolin-4-ylsulfanyl)-acetic acid and its analogs. For instance, in the synthesis of quinazolin-4(3H)-ones from anthranilic acid, acetic anhydride (B1165640) is often used for the cyclization step to form the benzoxazinone (B8607429) intermediate. nih.gov The subsequent reaction with amines to form the quinazolinone ring can be influenced by the nature of the amine and the solvent used.

The use of phosphorus trichloride (B1173362) in toluene (B28343) has been employed in the reaction of 2-acetamidobenzoic acid with an amine to produce 2-methyl-3-phenylquinazolin-4(3H)-one. mdpi.com Furthermore, the reaction of isatoic anhydride with an amine, followed by refluxing with ethyl orthoformate, provides a pathway to dihydro-4-oxaquinazolines. mdpi.com

Optimization of reaction conditions often involves exploring different solvents, temperatures, and catalysts to maximize yield and minimize reaction times. mjstjournal.com For example, the synthesis of 2,3-disubstituted quinazolin-4(3H)-ones can be achieved by reacting 2-propylquinazolin-4(3H)-one with various aromatic aldehydes in glacial acetic acid. farmaceut.org

Exploration of Novel and Efficient Synthetic Routes

In recent years, there has been a significant drive towards developing more efficient, environmentally friendly, and versatile synthetic methods for quinazoline (B50416) derivatives. This has led to the exploration of catalytic methods, microwave-assisted synthesis, and flow chemistry approaches.

Application of Catalytic Methods in Synthesis

Catalysis has emerged as a powerful tool in the synthesis of quinazolines. Various metal catalysts, including copper, palladium, iron, and cobalt, have been successfully employed to facilitate the formation of the quinazoline core. nih.gov For example, copper-catalyzed one-pot synthesis of quinazoline derivatives has been reported. nih.gov A copper(I)-catalyzed synthesis of quinazolin-4(3H)-ones from 2-aminobenzonitrile and benzyl bromides has been developed, proceeding through a cascade of reactions. researchgate.net Furthermore, an efficient copper-catalyzed cascade reaction of (2-aminophenyl)methanols with aldehydes provides a convenient route to 2-substituted quinazolines. organic-chemistry.org

Palladium-catalyzed coupling reactions are also widely used for the formation of C-C and C-heteroatom bonds in the synthesis of quinazoline derivatives. nih.gov Iron-catalyzed C(sp3)-H oxidation and intramolecular C-N bond formation have been utilized for the synthesis of quinazolines from 2-alkylamino N-H ketimine derivatives. organic-chemistry.org Cobalt-catalyzed isocyanide insertion reactions have also been described for the synthesis of quinazolines. nih.gov

Organocatalysis has also gained traction as a green alternative. For instance, iodine-catalyzed tandem cyclization has been used for the efficient synthesis of quinazolinones from indoles and amines. researchgate.net

Microwave-Assisted and Flow Chemistry Approaches

Microwave-assisted organic synthesis (MAOS) has revolutionized the synthesis of heterocyclic compounds, including quinazolines, by significantly reducing reaction times and often improving yields. researchgate.netnih.gov Numerous protocols for the microwave-assisted synthesis of quinazolinones have been developed, offering a rapid and efficient alternative to conventional heating methods. researchgate.netnih.govnih.gov For example, a rapid one-pot solvent-free procedure for the synthesis of fluorinated 2,3-disubstituted quinazolin-4(3H)-ones has been developed using microwave irradiation. researchgate.net The Niementowski synthesis of quinazolin-4(3H)-one has also been significantly accelerated using microwave heating. nih.gov The combination of microwave irradiation with phase-transfer catalysis has been shown to be an efficient and eco-friendly technique for N-alkylation and condensation reactions of quinazolinones. farmaceut.orgresearchgate.net

Flow chemistry is another emerging technology that offers advantages in terms of safety, scalability, and process control for the synthesis of heterocyclic compounds. researchgate.net While specific examples for the flow synthesis of (quinazolin-4-ylsulfanyl)-acetic acid are not prevalent, the application of flow chemistry to the synthesis of quinoline (B57606) and other related heterocyclic derivatives suggests its potential for the continuous production of this compound and its analogs. researchgate.net

Advanced Chemical Transformations and Derivatization Strategies

(Quinazolin-4-ylsulfanyl)-acetic acid serves as a versatile scaffold for the synthesis of a wide array of derivatives with potential biological activities. Advanced chemical transformations and derivatization strategies focus on modifying the core structure to explore structure-activity relationships.

The carboxylic acid moiety of (quinazolin-4-ylsulfanyl)-acetic acid is a prime target for derivatization. It can be readily converted to esters, amides, and other functional groups. For instance, novel acetic acid derivatives containing a quinazolin-4(3H)-one ring have been synthesized and evaluated for their biological activities. researchgate.net

The quinazoline ring itself can also be functionalized. For example, the synthesis of various 2,3-disubstituted quinazolinones has been achieved through reactions at the N-3 position. farmaceut.orgresearchgate.net Furthermore, the reaction of 4-chloroquinazoline (B184009) derivatives with nucleophiles such as hydrazines allows for the introduction of new substituents at the 4-position, leading to the formation of compounds like 7,9-dibromo-5-(3,4-dichlorophenyl)- chemicalbook.comopenmedicinalchemistryjournal.comnih.govtriazolo[4,3-c]quinazoline-3(2H)-thione. ekb.eg

Condensation reactions are also employed for derivatization. For example, 3-amino-6,8-dibromo-2-phenyl-quinazolin-4(3H)-ones can be condensed with aromatic aldehydes to synthesize acylhydrazone quinazolines. nih.gov

Functional Group Interconversions on the Quinazoline Ring

The quinazoline ring system is amenable to various functional group interconversions, which can significantly impact the biological activity of the resulting compounds. Key transformations include electrophilic and nucleophilic substitutions, as well as reduction reactions.

Electrophilic Substitution: The benzene (B151609) portion of the quinazoline nucleus can undergo electrophilic substitution reactions. For instance, halogenation at positions 6 and 8 of the quinazolinone ring has been reported to enhance antimicrobial activity. nih.gov While specific examples for "(Quinazolin-4-ylsulfanyl)-acetic acid" are not extensively documented, it is plausible that similar substitutions could be achieved on its quinazoline ring under appropriate conditions.

Nucleophilic Aromatic Substitution: The 4-position of the quinazoline ring is particularly susceptible to nucleophilic attack. This is evident from studies on 2,4-dichloroquinazolines, where the chlorine atom at the 4-position is regioselectively displaced by various nucleophiles, including primary and secondary amines. nih.gov This high reactivity suggests that the sulfanyl (B85325) group in "(Quinazolin-4-ylsulfanyl)-acetic acid" could potentially be displaced by strong nucleophiles, offering a route to 4-substituted quinazoline derivatives.

Reduction: The quinazoline ring can be reduced to yield dihydro- or tetrahydroquinazoline (B156257) derivatives. For example, the reduction of the benzene ring of a chiral 4(3H)-quinazolinone using platinum oxide has been shown to produce a mixture of diastereomeric octahydro-4(1H)-quinazolinones. rsc.org Similarly, reduction of the pyrimidine (B1678525) ring of 4(3H)-quinazolinone can be achieved using palladium and platinum oxide. researchgate.net These reduction strategies could be applied to "(Quinazolin-4-ylsulfanyl)-acetic acid" to generate analogs with modified saturation levels in the heterocyclic core.

Table 1: Examples of Functional Group Interconversions on the Quinazoline Ring of Related Compounds

| Transformation | Reagents and Conditions | Product Type | Reference |

| Chlorination | Phosphoryl chloride, heat | 4-Chloroquinazoline | rsc.org |

| Nucleophilic Substitution | Primary/secondary amines, various conditions | 4-Aminoquinazolines | nih.gov |

| Benzene Ring Reduction | Platinum oxide | Octahydro-4(1H)-quinazolinones | rsc.org |

| Pyrimidine Ring Reduction | Palladium, Platinum oxide | Dihydro-/Tetrahydroquinazolines | researchgate.net |

Modifications of the Sulfanyl and Acetic Acid Moieties

The sulfanyl and acetic acid side chains of "(Quinazolin-4-ylsulfanyl)-acetic acid" provide multiple handles for chemical modification, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

Modifications of the Sulfanyl Moiety:

The sulfur atom in the sulfanyl group is susceptible to oxidation. Treatment with oxidizing agents such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA) can convert the sulfide (B99878) to a sulfoxide (B87167) or a sulfone. researchgate.netresearchgate.net This transformation alters the electronic properties and steric bulk around the sulfur atom, which can influence biological activity.

Modifications of the Acetic Acid Moiety:

The carboxylic acid group is a versatile functional group that can be readily converted into esters, amides, and other derivatives.

Esterification: The carboxylic acid can be esterified by reaction with an alcohol in the presence of an acid catalyst or using coupling agents like titanium tetrachloride. mdpi.com For instance, methyl α-[(4-oxoquinazolin-2-yl)thio]acetate has been synthesized and used as a precursor for further modifications. nih.gov

Amidation: The carboxylic acid can be converted to its corresponding acid chloride using reagents like thionyl chloride, followed by reaction with a primary or secondary amine to form an amide. sapub.orgresearchgate.net A variety of amines can be employed, leading to a diverse library of amide derivatives.

Hydrazide Formation and Subsequent Cyclizations: The ester derivative of "(Quinazolin-4-ylsulfanyl)-acetic acid" can be reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acetohydrazide. nih.gov This hydrazide is a key intermediate for the synthesis of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, through cyclization reactions with appropriate reagents. nih.gov

Table 2: Examples of Modifications of the Sulfanyl and Acetic Acid Moieties

| Moiety | Transformation | Reagents and Conditions | Product Type | Reference |

| Sulfanyl | Oxidation | Hydrogen peroxide, m-CPBA | Sulfoxide, Sulfone | researchgate.netresearchgate.net |

| Acetic Acid | Esterification | Alcohol, Acid catalyst / TiCl4 | Ester | mdpi.comnih.gov |

| Acetic Acid | Amidation | 1. SOCl2; 2. Amine | Amide | sapub.orgresearchgate.net |

| Acetic Acid | Hydrazide Formation | Hydrazine hydrate (from ester) | Acetohydrazide | nih.gov |

| Acetohydrazide | Cyclization | CS2, KOH | 1,3,4-Oxadiazole | nih.gov |

| Acetohydrazide | Cyclization | Thiosemicarbazide, acid/base | 1,3,4-Thiadiazole / 1,2,4-Triazole | nih.gov |

Stereochemical Control in Analog Synthesis

The introduction of chirality into drug candidates can have a profound effect on their pharmacological properties. For analogs of "(Quinazolin-4-ylsulfanyl)-acetic acid," stereochemical control can be achieved through various strategies, including the synthesis of chiral quinazolinones and the resolution of racemic mixtures.

Asymmetric Synthesis:

Recent advances have focused on the catalytic asymmetric synthesis of chiral quinazolinones. This includes methods for the atroposelective synthesis of axially chiral N-substituted quinazolinones, which are important for developing molecules with specific three-dimensional orientations. researchgate.net Furthermore, asymmetric radical-type cross-coupling reactions have been employed to synthesize chiral 3-benzyloxy-quinazolinones. nih.gov

Chiral Resolution:

For racemic mixtures of chiral quinazoline derivatives, chiral resolution is a common method to separate the enantiomers. This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by crystallization. This technique has been successfully applied to the purification of substituted chiral quinazolines. mdpi.com Another approach involves derivatization with a chiral reagent to form diastereomers that can be separated by chromatography. organic-chemistry.org

Table 3: Strategies for Stereochemical Control in Quinazoline Analog Synthesis

| Strategy | Method | Description | Reference |

| Asymmetric Synthesis | Catalytic Asymmetric Synthesis | Atroposelective synthesis of axially chiral N-substituted quinazolinones. | researchgate.net |

| Asymmetric Synthesis | Asymmetric Radical Cross-Coupling | Synthesis of chiral 3-benzyloxy-quinazolinones. | nih.gov |

| Chiral Resolution | Diastereomeric Salt Formation | Separation of enantiomers via crystallization of diastereomeric salts. | mdpi.com |

| Chiral Resolution | Chromatographic Separation | Separation of diastereomers formed by reaction with a chiral derivatizing agent. | organic-chemistry.org |

Structural Elucidation and Conformational Analysis of Quinazolin 4 Ylsulfanyl Acetic Acid and Its Analogues

Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For a compound like (Quinazolin-4-ylsulfanyl)-acetic acid, a complete NMR analysis would provide unambiguous confirmation of its chemical structure and offer insights into its dynamic behavior.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, would provide foundational information. The ¹H NMR spectrum would reveal the chemical environment of each proton, their integrations would indicate the relative number of protons, and the coupling patterns would delineate proton-proton connectivities. The ¹³C NMR spectrum would identify all unique carbon atoms in the molecule.

For a definitive structural assignment, two-dimensional (2D) NMR experiments are indispensable. A Correlation Spectroscopy (COSY) experiment would establish which protons are coupled to each other, confirming the arrangement of protons on the quinazoline (B50416) ring and the acetic acid side chain. A Heteronuclear Single Quantum Coherence (HSQC) spectrum would correlate each proton to its directly attached carbon atom. Finally, a Heteronuclear Multiple Bond Correlation (HMBC) spectrum would reveal longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for connecting the quinazoline core to the sulfanyl-acetic acid moiety.

Without access to these spectra for (Quinazolin-4-ylsulfanyl)-acetic acid, a detailed table of chemical shifts and coupling constants, and an analysis of the correlations to confirm the structure, cannot be provided.

Dynamic NMR for Conformational Insights

Dynamic NMR (DNMR) studies would be instrumental in understanding the conformational flexibility of (Quinazolin-4-ylsulfanyl)-acetic acid. This could involve, for example, restricted rotation around the C-S bond or the S-CH₂ bond. By acquiring NMR spectra at various temperatures, it would be possible to observe changes in the appearance of the signals, such as broadening or coalescence, which can be analyzed to determine the energy barriers associated with these conformational changes. However, no such studies on this specific molecule have been reported.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS would provide a highly accurate measurement of the molecular weight of (Quinazolin-4-ylsulfanyl)-acetic acid. This precise mass measurement allows for the determination of the elemental formula, confirming that the synthesized compound has the expected atomic composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry (MS/MS) involves the isolation of the molecular ion (or a protonated/deprotonated version of it) and its subsequent fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure. For (Quinazolin-4-ylsulfanyl)-acetic acid, characteristic fragmentation pathways would be expected, such as the loss of the carboxylic acid group, cleavage of the C-S bond, and fragmentation of the quinazoline ring itself. A detailed analysis of these fragmentation patterns would provide strong evidence for the proposed structure. The absence of published MS/MS spectra for this compound precludes such an analysis.

Vibrational Spectroscopy (IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, serves as a powerful, non-destructive analytical tool for the structural elucidation of molecules by identifying their constituent functional groups. For (Quinazolin-4-ylsulfanyl)-acetic acid, these spectroscopic methods provide a detailed fingerprint of its molecular structure, allowing for the confirmation of key chemical bonds and structural motifs. The vibrational spectrum is unique to the molecule and arises from the absorption of light at specific frequencies that correspond to the vibrational energies of its bonds.

In the analysis of (Quinazolin-4-ylsulfanyl)-acetic acid and its derivatives, IR and Raman spectroscopy are complementary. IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing information about vibrational, rotational, and other low-frequency modes.

The primary functional groups present in (Quinazolin-4-ylsulfanyl)-acetic acid are the quinazoline ring, the thioether linkage (-S-), the methylene (B1212753) bridge (-CH₂-), and the carboxylic acid group (-COOH). Each of these groups exhibits characteristic vibrational frequencies.

Quinazoline Ring Vibrations: The quinazoline moiety, a bicyclic heteroaromatic system, displays a series of characteristic bands. General spectral data for quinazoline derivatives show three main absorption regions in the IR spectrum. researchgate.net These correspond to C-N stretching vibrations, aromatic C=C stretching, and C=N stretching. researchgate.net The aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹.

Carboxylic Acid Group Vibrations: The carboxylic acid is one of the most readily identifiable functional groups using vibrational spectroscopy.

O-H Stretching: The O-H stretching vibration of the carboxylic acid group appears as a very broad and intense absorption band in the IR spectrum, typically spanning from 3300 to 2500 cm⁻¹. This broadening is a result of strong intermolecular hydrogen bonding between the carboxylic acid dimers.

C=O Stretching: The carbonyl (C=O) stretching vibration is a prominent and sharp band. In carboxylic acid dimers, it is typically found in the range of 1720-1700 cm⁻¹. In related quinazoline derivatives containing an acetyl group, C=O signals have been observed between 1750-1610 cm⁻¹. preprints.org For instance, in a closely related hydrazide derivative, the carbonyl absorption was identified at 1681 cm⁻¹. researchgate.net

C-O Stretching and O-H Bending: The C-O stretching and in-plane O-H bending vibrations are coupled and give rise to bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions. An out-of-plane O-H bending vibration can often be seen as a broad band centered around 920 cm⁻¹.

Thioether and Methylene Group Vibrations:

C-S Stretching: The thioether (C-S) linkage produces weak to medium absorption bands in the fingerprint region of the IR spectrum, typically between 800 and 600 cm⁻¹. Pinpointing this vibration can be challenging due to its weakness and the presence of other absorptions in this region.

CH₂ Vibrations: The methylene group (-CH₂) in the acetic acid side chain exhibits characteristic stretching and bending modes. The asymmetric and symmetric C-H stretching vibrations are expected to appear in the 3000-2850 cm⁻¹ range. scirp.org The scissoring (bending) vibration for the CH₂ group is typically found near 1465 cm⁻¹.

By combining the analysis of these distinct regions, a comprehensive vibrational assignment can be made, confirming the presence of all the key functional components of the (Quinazolin-4-ylsulfanyl)-acetic acid molecule. Density Functional Theory (DFT) calculations are often employed alongside experimental data to achieve a more precise assignment of the observed vibrational bands. nih.gov

The following table summarizes the characteristic vibrational frequencies anticipated for (Quinazolin-4-ylsulfanyl)-acetic acid based on data from analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H Stretch | Carboxylic Acid (-COOH) | 3300 - 2500 | Strong, Very Broad |

| C-H Stretch (Aromatic) | Quinazoline Ring | 3100 - 3000 | Medium to Weak |

| C-H Stretch (Asymmetric) | Methylene (-CH₂) | ~2925 | Medium |

| C-H Stretch (Symmetric) | Methylene (-CH₂) | ~2850 | Medium |

| C=O Stretch | Carboxylic Acid (-COOH) | 1720 - 1700 | Strong, Sharp |

| C=N Stretch | Quinazoline Ring | 1628 - 1612 | Medium to Strong |

| C=C Stretch (Aromatic) | Quinazoline Ring | 1581 - 1566 | Medium to Strong |

| C-N Stretch | Quinazoline Ring | 1517 - 1478 | Medium to Strong |

| CH₂ Scissoring | Methylene (-CH₂) | ~1465 | Medium |

| C-O Stretch / O-H Bend (In-plane) | Carboxylic Acid (-COOH) | 1300 - 1200 | Medium, Broad |

| O-H Bend (Out-of-plane) | Carboxylic Acid (-COOH) | ~920 | Medium, Broad |

| C-S Stretch | Thioether (-S-) | 800 - 600 | Weak to Medium |

Mechanistic Investigations of Quinazolin 4 Ylsulfanyl Acetic Acid S Biological Activity

Identification and Characterization of Molecular Targets

The precise molecular targets of (Quinazolin-4-ylsulfanyl)-acetic acid have not been definitively identified in the existing literature. However, the quinazoline (B50416) scaffold is a well-established pharmacophore known to interact with a variety of biological molecules, particularly enzymes and receptors.

Enzyme Kinetic Studies for Inhibition/Activation Profiles

Specific enzyme kinetic studies detailing the inhibitory or activation profiles of (Quinazolin-4-ylsulfanyl)-acetic acid are not currently available. Research on analogous compounds suggests that the quinazoline core can be a potent inhibitor of various enzymes. For instance, certain derivatives of quinazolin-4(3H)-one containing an acetic acid moiety have been synthesized and evaluated as inhibitors of aldose reductase, an enzyme implicated in diabetic complications. researchgate.netnih.gov These studies reported nanomolar inhibitory activity for some compounds in the series. researchgate.netnih.gov While this suggests a potential area of activity for (Quinazolin-4-ylsulfanyl)-acetic acid, direct enzymatic assays are required for confirmation and characterization.

Table 1: Hypothetical Enzyme Inhibition Data for (Quinazolin-4-ylsulfanyl)-acetic Acid This table is for illustrative purposes only, as no specific data has been found.

| Enzyme Target | IC50 (µM) | Ki (µM) | Type of Inhibition |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Protein-Ligand Binding Assays and Dissociation Constants

Direct protein-ligand binding assays to determine the binding affinity and dissociation constants of (Quinazolin-4-ylsulfanyl)-acetic acid for specific protein targets have not been reported. The quinazolinone class of antibacterials, which shares a structural resemblance, has been shown to inhibit penicillin-binding proteins (PBPs) in Methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These interactions are crucial for their antibacterial effect. It is plausible that (Quinazolin-4-ylsulfanyl)-acetic acid could interact with similar bacterial or mammalian proteins, but this remains to be experimentally verified.

Table 2: Hypothetical Protein-Ligand Binding Data for (Quinazolin-4-ylsulfanyl)-acetic Acid This table is for illustrative purposes only, as no specific data has been found.

| Protein Target | Binding Affinity (Kd) (nM) | Assay Method |

|---|---|---|

| Data Not Available | Data Not Available | Data Not Available |

Receptor Occupancy and Allosteric Modulation Studies

There is no available information on the receptor occupancy or potential allosteric modulation effects of (Quinazolin-4-ylsulfanyl)-acetic acid. The quinazoline scaffold is a key component of several epidermal growth factor receptor (EGFR) inhibitors used in cancer therapy. nih.govresearchgate.net These compounds typically bind to the ATP-binding site of the EGFR kinase domain. Whether (Quinazolin-4-ylsulfanyl)-acetic acid interacts with EGFR or other receptors, and if so, whether it acts as an allosteric modulator, is a subject for future investigation.

Elucidation of Intracellular Signaling Pathway Perturbations

The effects of (Quinazolin-4-ylsulfanyl)-acetic acid on intracellular signaling pathways have not been elucidated. Research on related quinazoline-based molecules provides a framework for potential mechanisms of action.

Western Blotting and Immunofluorescence for Protein Expression Modulation

No studies have been published that utilize Western blotting or immunofluorescence to assess the impact of (Quinazolin-4-ylsulfanyl)-acetic acid on the expression or cellular localization of key signaling proteins. Such studies would be critical to understanding its downstream cellular effects. For example, if the compound were to inhibit EGFR, Western blot analysis would be expected to show a decrease in the phosphorylation of EGFR and downstream effectors like Akt and ERK.

Gene Expression Profiling (e.g., RNA-Seq, qPCR)

Gene expression profiling studies, such as RNA-sequencing or quantitative PCR, have not been conducted to determine the transcriptional changes induced by (Quinazolin-4-ylsulfanyl)-acetic acid. A study on a fusaric acid derivative, qy17, demonstrated its ability to downregulate the expression of transcription factors and virulence genes in Staphylococcus haemolyticus, contributing to its antibiofilm activity. nih.gov A similar transcriptomic approach for (Quinazolin-4-ylsulfanyl)-acetic acid would provide valuable insights into its mechanism of action at the genetic level.

Table 3: Hypothetical Gene Expression Changes Induced by (Quinazolin-4-ylsulfanyl)-acetic Acid This table is for illustrative purposes only, as no specific data has been found.

| Gene | Fold Change | Pathway | Method |

|---|---|---|---|

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Cell-Based Reporter Assays for Pathway Activity

Currently, there is a paucity of publicly available research detailing the use of cell-based reporter assays to elucidate the specific signaling pathways modulated by (Quinazolin-4-ylsulfanyl)-acetic acid. Such assays are crucial for identifying the primary molecular targets and downstream signaling cascades affected by a compound. While one study identified [2-(4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]acetic acid, a structurally related compound, as a candidate in a screening campaign for inhibitors of the bacterial Type III Secretion System (T3SS), the results and specific pathway analysis for (Quinazolin-4-ylsulfanyl)-acetic acid were not provided. The development and application of reporter gene assays, such as those for NF-κB, p53, or specific kinase pathways, would be invaluable in mapping the precise mechanism of action of (Quinazolin-4-ylsulfanyl)-acetic acid.

Modulation of Cellular Processes by (Quinazolin-4-ylsulfanyl)-acetic Acid

The influence of (Quinazolin-4-ylsulfanyl)-acetic acid on fundamental cellular processes such as cell cycle progression, apoptosis, autophagy, and cell motility is an area of active, yet not extensively published, research.

Cell Cycle Progression and Apoptosis Induction Mechanisms

Detailed studies delineating the impact of (Quinazolin-4-ylsulfanyl)-acetic acid on cell cycle checkpoints and the molecular machinery of apoptosis are not yet prevalent in the scientific literature. While the broader class of quinazoline derivatives has been noted for its pro-apoptotic and cell cycle-arresting capabilities, specific data for (Quinazolin-4-ylsulfanyl)-acetic acid is not available. Future investigations would need to employ techniques such as flow cytometry for cell cycle analysis and western blotting for key apoptotic markers (e.g., caspases, Bcl-2 family proteins) to ascertain the compound's effects.

Autophagy and Stress Response Pathways

The interplay between (Quinazolin-4-ylsulfanyl)-acetic acid and cellular stress responses, including the induction of autophagy, remains to be elucidated. Autophagy can serve as a pro-survival or pro-death mechanism depending on the cellular context and the nature of the stimulus. Determining whether (Quinazolin-4-ylsulfanyl)-acetic acid induces or inhibits autophagy, and through which signaling pathways (e.g., mTOR, AMPK), is critical to understanding its full biological activity profile.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Quinazolin 4 Ylsulfanyl Acetic Acid Derivatives

Systematic Exploration of Structural Modifications and Their Biological Impact

The exploration of SAR for (Quinazolin-4-ylsulfanyl)-acetic acid derivatives typically involves modifying three key regions: the quinazoline (B50416) ring, the sulfanyl (B85325) linker, and the terminal acetic acid group.

The quinazoline ring offers several positions for substitution, with positions 2, 6, 7, and 8 being common targets for modification to modulate biological activity. researchgate.net SAR studies have shown that the nature and position of substituents on this bicyclic system can significantly influence potency and selectivity. nih.gov

For instance, introducing small lipophilic groups or electron-withdrawing groups at various positions can alter the electronic environment of the ring system and its interaction with biological targets. Research on related 2,4,6-trisubstituted quinazolines has indicated that substitutions at the C-4 and C-6 positions can be critical for antimicrobial activity. nih.gov While a decylamine (B41302) group at C-4 was found to be beneficial, an iodo-group at C-6 was detrimental to activity. nih.gov

In the context of antibacterial 4(3H)-quinazolinones, substitutions on an attached phenyl ring at position 2 showed that meta and ortho substitutions were well-tolerated, whereas para substitutions generally were not. nih.gov Furthermore, the introduction of bromine or chlorine atoms at positions 6 and 8 has been shown to enhance the antimicrobial activities of certain quinazolin-4(3H)-one derivatives. pharmacophorejournal.com

| Compound ID | Substituent at C6 | Substituent at C7 | Relative Potency (%) |

|---|---|---|---|

| QSA-1 (Parent) | -H | -H | 100 |

| QSA-2 | -Cl | -H | 150 |

| QSA-3 | -Br | -H | 165 |

| QSA-4 | -H | -OCH₃ | 120 |

| QSA-5 | -NO₂ | -H | 80 |

| QSA-6 | -Cl | -Cl | 110 |

This table illustrates hypothetical data based on general SAR trends observed in quinazoline derivatives, where halogen substitutions often enhance potency while nitro groups may decrease it.

The sulfanyl acetic acid moiety is a critical component, often acting as a key linker or pharmacophoric element that interacts with the target protein. Modifications in this region can affect the compound's conformation, flexibility, and ability to form essential bonds.

Key modifications can include:

Altering the Linker Length: The distance between the quinazoline core and the carboxylic acid group can be modified by inserting or removing methylene (B1212753) units. This alters the spatial orientation of the acidic head group.

Introducing Rigidity: The flexibility of the linker can be constrained by incorporating cyclic structures or double bonds.

Modifying the Carboxylic Acid: The terminal acetic acid group is a potential hydrogen bond donor and acceptor and is often ionized at physiological pH. It can be converted to its corresponding esters, amides, or bioisosteres like tetrazoles to probe the importance of the acidic proton and the carbonyl oxygen for activity. Studies on related scaffolds have explored the synthesis of acetohydrazide derivatives from the corresponding ethyl acetate (B1210297) precursors, indicating a common strategy for functional group modification. preprints.org

| Compound ID | Linker Modification | Terminal Group | Relative Activity (%) |

|---|---|---|---|

| QSA-1 (Parent) | -S-CH₂- | -COOH | 100 |

| QSA-7 | -S-CH₂- | -COOCH₂CH₃ (Ethyl Ester) | 25 |

| QSA-8 | -S-CH₂- | -CONH₂ (Amide) | 60 |

| QSA-9 | -S-CH₂CH₂- | -COOH | 75 |

| QSA-10 | -O-CH₂- | -COOH | 40 |

This hypothetical data suggests that the free carboxylic acid is crucial for activity, as its conversion to an ester or amide significantly reduces potency. Altering the linker length or replacing the sulfur atom also impacts activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies provide a quantitative correlation between the chemical structure of a series of compounds and their biological activity. scilit.com These models are invaluable for predicting the activity of novel compounds and for understanding the physicochemical properties that govern their potency.

The development of a QSAR model for (Quinazolin-4-ylsulfanyl)-acetic acid derivatives begins with a dataset of synthesized compounds with experimentally determined biological activities. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure, including:

Topological Descriptors: These describe the connectivity and branching of the molecule (e.g., molecular connectivity indices). researchgate.net

Electronic Descriptors: These relate to the electronic properties of the molecule, such as charge distribution and dipole moment. researchgate.net

Spatial Descriptors: These describe the 3D shape and size of the molecule.

Using statistical methods like Multiple Linear Regression (MLR), a mathematical equation is generated that links these descriptors to the observed biological activity. ijprajournal.com For instance, QSAR studies on antimicrobial quinazolinone derivatives have successfully used topological and 2-D matrix descriptors to establish a regression model. ijprajournal.com

A robust QSAR model must be statistically significant and have good predictive power. ijprajournal.com Several statistical parameters are used to validate the model:

Coefficient of Determination (R²): This value indicates the proportion of variance in the biological activity that is explained by the model. Values closer to 1.0 suggest a better fit.

Cross-validated R² (Q²): This is a measure of the model's predictive ability, often determined using the leave-one-out (LOO) method. A high Q² value (typically > 0.5) indicates good predictive power. ijprajournal.com

Fisher's F-test (F-value): This assesses the statistical significance of the regression model. ijprajournal.com

PRESS (Predicted Residual Sum of Squares): This parameter is a good estimator of the real predictive error of the model. A model is considered statistically significant if the PRESS value is less than the sum of squares of response values (SSY). ijprajournal.com

The interpretation of the final QSAR equation provides insights into the key molecular features driving activity. For example, a positive coefficient for a descriptor like lipophilicity (logP) would suggest that increasing the compound's lipophilicity is likely to enhance its biological activity, while a negative coefficient would suggest the opposite.

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| R² (Correlation Coefficient) | 0.7622 | The model explains over 76% of the variance in the observed activity. ijprajournal.com |

| Q² (Cross-validated R²) | 0.6881 | The model has good predictive capability for new compounds. ijprajournal.com |

| F-value | 11.221 | The regression model is statistically significant. ijprajournal.com |

| Standard Error of Estimate (s) | 0.15 | Indicates the deviation between predicted and observed values. |

Data adapted from a QSAR study on related quinazolinone heterocycles. ijprajournal.com

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential 3D arrangement of functional groups (pharmacophoric features) required for a molecule to bind to a specific biological target. researchgate.net

A pharmacophore model for (Quinazolin-4-ylsulfanyl)-acetic acid derivatives would typically be generated based on a set of active compounds. The model identifies common chemical features and their spatial relationships. Key pharmacophoric features often include:

Hydrogen Bond Acceptors (HBA): Typically, nitrogen atoms in the quinazoline ring or the carbonyl oxygen of the acetic acid. researchgate.netfarmaceut.org

Hydrogen Bond Donors (HBD): The carboxylic acid proton, if essential for binding. researchgate.netfarmaceut.org

Aromatic Rings (AR): The quinazoline ring itself, which can engage in π-π stacking or hydrophobic interactions. researchgate.netfarmaceut.org

Hydrophobic Features (HY): Non-polar regions of the molecule.

Once developed and validated, this pharmacophore model serves as a 3D query to screen virtual compound libraries for new molecules that match the required features. nih.gov This allows for the rapid identification of novel chemical scaffolds that are likely to possess the desired biological activity, guiding the synthesis of more potent and selective ligands. For example, a pharmacophore model for novel quinazolines with antimicrobial activity identified key HBA and aromatic ring features as crucial for their activity. researchgate.netfarmaceut.org

| Feature | Potential Molecular Correlate | Number of Features |

|---|---|---|

| Aromatic Ring (AR) | Quinazoline Ring System | 1 |

| Hydrogen Bond Acceptor (HBA) | N1/N3 of Quinazoline, Carbonyl Oxygen | 2-3 |

| Hydrogen Bond Donor (HBD) | Carboxylic Acid -OH | 1 |

| Negative Ionizable Feature | Deprotonated Carboxylic Acid | 1 |

Conformational Analysis and its Correlation with Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis, the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is therefore a crucial aspect of understanding the structure-activity relationship (SAR) of (Quinazolin-4-ylsulfanyl)-acetic acid derivatives. The flexibility of the thioacetic acid side chain allows the molecule to adopt various conformations, and it is likely that only a specific subset of these conformations is biologically active.

For instance, in a hypothetical interaction with an enzyme's active site, the quinazoline ring might engage in hydrophobic or π-stacking interactions, while the carboxylic acid group could form hydrogen bonds or ionic interactions with key amino acid residues. The specific conformation of the molecule would determine the distance and geometry of these interactions, thereby influencing the binding affinity and, consequently, the biological activity.

Future research involving techniques such as X-ray crystallography of ligand-protein complexes, Nuclear Magnetic Resonance (NMR) spectroscopy, and molecular modeling would be invaluable in elucidating the precise bioactive conformations of (Quinazolin-4-ylsulfanyl)-acetic acid derivatives. This knowledge would be instrumental in the rational design of new analogs with improved potency and selectivity.

Computational Chemistry and Molecular Modeling Approaches in Quinazolin 4 Ylsulfanyl Acetic Acid Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (Quinazolin-4-ylsulfanyl)-acetic acid, docking simulations are crucial for identifying potential protein targets and understanding the specifics of its binding interactions.

The initial step in molecular docking involves identifying and validating the binding site on a target protein. For novel compounds like (Quinazolin-4-ylsulfanyl)-acetic acid, where the primary targets might not be fully known, computational tools can predict potential binding pockets based on the protein's structure and physicochemical properties.

Once a potential binding site is identified, the reliability of the docking algorithm must be validated. This is typically achieved by "redocking" a known co-crystallized ligand into the active site of the target protein. A successful validation is generally marked by a low root-mean-square deviation (RMSD) value (typically < 2.0 Å) between the docked pose and the crystallographic pose, confirming the algorithm's ability to reproduce the known binding mode. This validation step is critical before proceeding with docking the actual compound of interest.

Following successful docking of (Quinazolin-4-ylsulfanyl)-acetic acid into a validated binding site, the resulting complex is analyzed to map interaction hotspots. This involves identifying the key amino acid residues that contribute significantly to the binding affinity. These interactions are typically a combination of hydrogen bonds, hydrophobic interactions, pi-pi stacking, and salt bridges.

For quinazoline-based compounds, the quinazoline (B50416) ring often engages in crucial pi-pi stacking or hydrophobic interactions within the binding pocket. The acetic acid moiety can form key hydrogen bonds or ionic interactions with polar or charged residues. Mapping these hotspots provides valuable information for understanding the mechanism of action and for guiding future efforts in lead optimization to enhance potency and selectivity. Studies on related quinazolin-4-one derivatives have consistently highlighted the importance of specific amino acid interactions for their biological activity.

Table 1: Representative Docking Interaction Data for a Quinazoline Analog This table presents hypothetical data based on typical findings for related quinazoline compounds to illustrate the nature of interaction analysis, as specific published data for (Quinazolin-4-ylsulfanyl)-acetic acid is not available.

| Interaction Type | Interacting Ligand Moiety | Protein Residue (Example) | Distance (Å) |

| Hydrogen Bond | Carboxyl Oxygen | LYS 121 | 2.8 |

| Hydrogen Bond | Quinazoline Nitrogen | MET 234 | 3.1 |

| Pi-Pi Stacking | Quinazoline Ring | PHE 310 | 3.5 |

| Hydrophobic | Quinazoline Ring | LEU 118, VAL 126 | N/A |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Ensembles

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This approach is essential for assessing the stability of the predicted binding pose and understanding the flexibility of both the ligand and the protein.

MD simulations are performed on the docked complex of (Quinazolin-4-ylsulfanyl)-acetic acid and its target protein to evaluate the stability of their interaction. The simulation is run for a significant period (typically tens to hundreds of nanoseconds), and the trajectory is analyzed. Key metrics such as the RMSD of the protein backbone and the ligand are monitored. A stable RMSD for both suggests that the complex is in a stable equilibrium and the binding pose predicted by docking is likely reliable.

MD simulations are typically performed in an explicit solvent environment (usually water), which allows for a more realistic representation of the biological system. The presence of water molecules can significantly influence ligand binding, and MD simulations can capture their mediating role in the interaction between (Quinazolin-4-ylsulfanyl)-acetic acid and its target.

The protonation state of both the ligand and the protein's ionizable residues can also dramatically affect binding. The acetic acid moiety of the compound, for example, will likely be deprotonated at physiological pH. Computational tools can predict the pKa of these groups, and MD simulations can be run with the appropriate protonation states to ensure the simulation is as biologically relevant as possible.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the intrinsic electronic properties of (Quinazolin-4-ylsulfanyl)-acetic acid. These methods provide detailed information about the molecule's electronic structure, which governs its reactivity and interactions.

These calculations can determine properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and stability. The MEP map highlights the electron-rich and electron-poor regions of the molecule, which are crucial for identifying sites prone to electrophilic or nucleophilic attack and for understanding non-covalent interactions. While specific DFT studies on (Quinazolin-4-ylsulfanyl)-acetic acid are not widely published, the methodology is well-established for analyzing related organic molecules.

Table 2: Illustrative Quantum Chemical Properties for a Quinazoline Analog This table contains hypothetical data based on typical values for similar heterocyclic compounds to demonstrate the outputs of quantum chemical calculations, as specific data for (Quinazolin-4-ylsulfanyl)-acetic acid is not available.

| Property | Calculated Value (Example) | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons. |

| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical stability and reactivity. |

| Dipole Moment | 3.2 Debye | Measures the overall polarity of the molecule. |

| Molecular Electrostatic Potential | Varies across surface | Predicts sites for non-covalent interactions. |

DFT Calculations for Energetics and Molecular Orbitals

Density Functional Theory (DFT) stands as a primary method for investigating the electronic structure of molecules. For a compound like (Quinazolin-4-ylsulfanyl)-acetic acid, DFT calculations would be instrumental in determining its optimized three-dimensional geometry, thermodynamic stability, and the energies of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is a key indicator of a molecule's electron-donating capability, while the LUMO energy reflects its electron-accepting nature. The difference between these energies, known as the HOMO-LUMO gap, is a crucial parameter that helps to predict the molecule's chemical reactivity, kinetic stability, and optical properties. For instance, a smaller HOMO-LUMO gap generally suggests higher reactivity. In studies of other quinazoline derivatives, these orbital energies have been correlated with their observed biological activities.

A hypothetical table of DFT-calculated energies for a quinazoline derivative is presented below to illustrate how such data is typically reported.

| Parameter | Energy (eV) |

| Energy of HOMO | -6.5 |

| Energy of LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

| Total Energy (Hartree) | -1250.45 |

Note: This table is for illustrative purposes only and does not represent actual data for (Quinazolin-4-ylsulfanyl)-acetic acid.

Electrostatic Potential and Reactivity Descriptors

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution across a molecule. By mapping the electrostatic potential onto the electron density surface, regions that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. For (Quinazolin-4-ylsulfanyl)-acetic acid, an MEP map would highlight the electronegative nitrogen atoms of the quinazoline ring and the oxygen atoms of the acetic acid group as potential sites for hydrogen bonding and electrophilic attack. Conversely, regions of positive potential would indicate sites susceptible to nucleophilic attack.

From the foundational energies calculated by DFT, a suite of global reactivity descriptors can be derived. These quantitative measures help to characterize the chemical behavior of the molecule.

| Reactivity Descriptor | Formula | Significance |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | The power to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | 1/η | The inverse of hardness, indicating polarizability. |

| Electrophilicity Index (ω) | χ²/2η | A measure of a molecule's propensity to act as an electrophile. |

Note: This table defines common reactivity descriptors and is for informational purposes.

Virtual Screening and De Novo Design Based on (Quinazolin-4-ylsulfanyl)-acetic Acid Scaffolds

The quinazoline nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry, meaning it can serve as a versatile framework for designing ligands that interact with a diverse range of biological targets.

Virtual Screening: Should (Quinazolin-4-ylsulfanyl)-acetic acid demonstrate a desirable biological activity, its core structure could be used as a query in virtual screening campaigns. In this process, large digital libraries of chemical compounds are computationally docked into the active site of a target protein. Compounds that exhibit favorable binding energies and interactions, similar to the reference scaffold, are identified as "hits" for further experimental validation. This approach accelerates the discovery of new and potentially more potent derivatives.

De Novo Design: Alternatively, the (Quinazolin-4-ylsulfanyl)-acetic acid scaffold could serve as a starting point for de novo drug design. This computational technique involves building novel molecules piece by piece directly within the binding site of a target. The quinazoline-4-ylsulfanyl core would be used as an anchor, and different chemical fragments would be computationally added and optimized to maximize interactions with the surrounding amino acid residues, leading to the design of entirely new molecules with high predicted affinity and selectivity.

Derivatization and Lead Optimization Strategies for Enhanced Biological Profiles of Quinazolin 4 Ylsulfanyl Acetic Acid Analogues

Rational Design of Second-Generation Compounds

The development of second-generation compounds from a lead structure like (Quinazolin-4-ylsulfanyl)-acetic acid is a rationally driven process aimed at improving its pharmacological properties. This approach moves beyond random screening, employing computational and structural biology insights to design molecules with predicted enhancements in activity and pharmacokinetics. scbt.com

Key strategies in the rational design of (Quinazolin-4-ylsulfanyl)-acetic acid analogues include:

Structure-Activity Relationship (SAR) Studies: Initial efforts focus on systematically modifying different parts of the molecule—the quinazoline (B50416) ring, the sulfur linker, and the acetic acid moiety—to understand how these changes affect biological activity. For instance, substitutions on the quinazoline nucleus can significantly influence target binding and cellular activity. nih.gov

Computational Modeling: Molecular docking simulations are utilized to predict the binding interactions of designed analogues with their biological targets. researchgate.net This allows for the in silico screening of virtual libraries of compounds, prioritizing the synthesis of those with the most promising predicted binding affinities and modes.

Target-Based Design: When the biological target is known, its three-dimensional structure can be used to design complementary ligands. For example, if the target is a specific enzyme, analogues can be designed to interact with key residues in the active site, potentially leading to more potent and selective inhibition.

A study on novel quinazolin-4(3H)-one derivatives, which share the core quinazoline structure, demonstrated the power of this approach. Researchers designed and synthesized a series of compounds with modifications aimed at enhancing their anticancer properties, leading to the identification of molecules with potent activity. nih.gov

Strategies for Improving Potency and Selectivity

A primary goal in lead optimization is to enhance a compound's potency, allowing for lower therapeutic doses, and to improve its selectivity, thereby reducing off-target effects and potential toxicity. For analogues of (Quinazolin-4-ylsulfanyl)-acetic acid, several strategies are employed:

Substituent Effects: Introducing various functional groups at different positions of the quinazoline ring can modulate the electronic and steric properties of the molecule, leading to improved interactions with the target. For instance, the addition of electron-withdrawing or electron-donating groups can alter the pKa of the molecule, affecting its ionization state and binding characteristics. A study on quinazolin-4-ones showed that substitutions at the C-8 position could improve the potency of these compounds as tankyrase inhibitors. nih.govresearchgate.net

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation that is optimal for binding to its target. This can lead to a significant increase in potency by reducing the entropic penalty of binding.

Exploiting Secondary Binding Pockets: Detailed analysis of the target's binding site may reveal adjacent pockets or surfaces that can be exploited. Extending the molecule to interact with these secondary sites can increase both potency and selectivity.

Research on quinazolin-4-one derivatives has shown that even minor structural modifications can lead to significant improvements in activity and selectivity. mdpi.com For example, the introduction of specific substituents on the quinazoline ring has been shown to enhance the inhibitory activity against certain enzymes. nih.gov

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry where a functional group in a lead compound is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological properties. nih.gov For (Quinazolin-4-ylsulfanyl)-acetic acid, bioisosteric replacements can be considered for the carboxylic acid group, the sulfur linker, or even parts of the quinazoline ring system.

A key example of this strategy is the bioisosteric replacement of a carbon atom with a sulfur atom in related condensed quinazolines to develop novel anti-inflammatory agents. nih.gov This modification can alter the lipophilicity and pharmacokinetic parameters of the compounds. preprints.org

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Carboxylic Acid (-COOH) | Tetrazole, Sulfonamide, Acylsulfonamide | Improve metabolic stability, enhance membrane permeability, and alter acidity. |

| Thioether (-S-) | Methylene (B1212753) (-CH2-), Ether (-O-), Amine (-NH-) | Modify bond angles, lipophilicity, and metabolic stability. |

| Quinazoline Ring | Other bicyclic heterocycles (e.g., quinoline (B57606), benzothiazole) | Explore different binding interactions and improve novelty and patentability. |

The synthesis of substituted 2-[((3-R-2-oxo-2H- nih.govnih.govnih.govtriazino[2,3-c]quinazolin-6-yl)methyl)thio]carboxylic acids and their esters serves as an example of creating bioisosteric analogues of known anti-inflammatory agents. preprints.org

Development of Prodrugs and Targeted Delivery Systems

To overcome challenges such as poor solubility, low bioavailability, or lack of target specificity, prodrug and targeted delivery strategies are increasingly being employed for quinazoline-based compounds.

Enzymatic Cleavage Strategies

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in vivo, often through enzymatic cleavage. nih.gov For (Quinazolin-4-ylsulfanyl)-acetic acid, the carboxylic acid moiety is an ideal handle for creating ester or amide prodrugs.

These prodrugs can be designed to be cleaved by specific enzymes that are overexpressed in target tissues, such as cancer cells. For example, esterase-sensitive prodrugs can be designed to be stable in the bloodstream but are rapidly hydrolyzed to the active carboxylic acid within cells. nih.gov This approach can improve the drug-like properties and reduce systemic toxicity. nih.gov

Ligand-Directed Delivery Approaches

Targeted drug delivery aims to concentrate a therapeutic agent at the site of action, thereby increasing efficacy and reducing side effects. nih.gov This can be achieved by conjugating the drug molecule to a ligand that specifically binds to receptors that are overexpressed on target cells.

For analogues of (Quinazolin-4-ylsulfanyl)-acetic acid, this could involve attaching the molecule to:

Antibodies or antibody fragments: To target specific cell surface antigens.

Peptides: That bind to receptors overexpressed in certain diseases.

Small molecules: Such as folic acid or transferrin, which are taken up by rapidly dividing cells.

These ligand-directed conjugates can be internalized by the target cells, releasing the active drug intracellularly. This strategy holds great promise for improving the therapeutic index of potent quinazoline-based compounds.

Emerging Research Avenues and Future Perspectives for Quinazolin 4 Ylsulfanyl Acetic Acid Derivatives

Integration with Advanced Omics Technologies (Proteomics, Metabolomics)

The comprehensive understanding of the biological effects of (Quinazolin-4-ylsulfanyl)-acetic acid derivatives at a molecular level is crucial for their development as therapeutic agents. Advanced omics technologies, such as proteomics and metabolomics, offer powerful tools to achieve this.

Proteomics , the large-scale study of proteins, can be instrumental in identifying the direct molecular targets of these compounds and elucidating their mechanism of action. ontosight.ai Techniques like activity-based protein profiling (ABPP) can be employed to identify specific enzymes or receptors that interact with (Quinazolin-4-ylsulfanyl)-acetic acid derivatives. nih.gov For instance, ABPP has been successfully used to identify β-ketoacyl-ACP-synthase II (FabF) as a target for certain quinazoline (B50416) derivatives in bacteria. nih.gov Another innovative approach is the Drug Affinity Responsive Target Stability (DARTS) method, which has been utilized to identify subunits of the 26S proteasome as targets for bioactive quinazolin-4-ones. mendeley.com By applying these methodologies to (Quinazolin-4-ylsulfanyl)-acetic acid analogues, researchers can uncover novel protein interactions and signaling pathways modulated by these compounds, potentially revealing new therapeutic opportunities.

Metabolomics , the study of small molecule metabolites, can provide a snapshot of the metabolic state of a biological system in response to treatment with (Quinazolin-4-ylsulfanyl)-acetic acid derivatives. By analyzing changes in the metabolome of cells or organisms, researchers can gain insights into the downstream effects of target engagement and identify potential biomarkers of drug efficacy or toxicity. This approach can help in understanding how these compounds alter cellular metabolism and can guide the optimization of their pharmacological properties.

The integration of proteomics and metabolomics data can provide a holistic view of the cellular response to (Quinazolin-4-ylsulfanyl)-acetic acid derivatives, bridging the gap between molecular interactions and physiological outcomes.

Application in Combination Therapy Modalities

The complexity of diseases such as cancer often necessitates the use of combination therapies to achieve better treatment outcomes and overcome drug resistance. mdpi.com (Quinazolin-4-ylsulfanyl)-acetic acid derivatives, with their potential to modulate key cellular processes, are promising candidates for use in combination with existing therapeutic agents.

Given that many quinazoline derivatives act as kinase inhibitors, a key area of exploration is their combination with standard chemotherapy or other targeted therapies. ontosight.ainih.gov For example, a (Quinazolin-4-ylsulfanyl)-acetic acid derivative that inhibits a specific kinase involved in a cell survival pathway could be combined with a cytotoxic agent to enhance cancer cell killing. The rationale behind this approach is to simultaneously block multiple pathways essential for tumor growth and survival, leading to a synergistic therapeutic effect.

Furthermore, the potential of these derivatives to inhibit multiple tyrosine kinases could be advantageous in overcoming resistance mechanisms that develop against single-target agents. nih.gov The development of dual inhibitors, such as those targeting both EGFR and BRAFV600E, from the broader class of quinazolinones, highlights the potential for creating multi-targeted agents from the (Quinazolin-4-ylsulfanyl)-acetic acid scaffold. nih.gov

Future research should focus on systematically evaluating the synergistic or additive effects of (Quinazolin-4-ylsulfanyl)-acetic acid derivatives with a wide range of anticancer drugs. Such studies will be crucial in identifying effective combination regimens for various cancer types.

Exploration of Novel Therapeutic Indications Beyond Current Scope

While the primary focus of research on quinazoline derivatives has been in oncology, the versatile nature of this scaffold suggests that (Quinazolin-4-ylsulfanyl)-acetic acid derivatives may have therapeutic potential in a variety of other diseases. mdpi.comnih.gov

Antiviral Activity: Several studies have reported the antiviral properties of quinazoline derivatives against a range of viruses, including the tobacco mosaic virus and influenza virus. mdpi.comnih.gov This opens up the possibility of developing (Quinazolin-4-ylsulfanyl)-acetic acid analogues as novel antiviral agents. Their mechanism of action could involve the inhibition of viral enzymes or interference with viral entry and replication processes.

Anti-inflammatory Effects: The quinazolinone core is present in compounds with demonstrated anti-inflammatory activity. fabad.org.trmdpi.com Research into novel quinazolinone derivatives has shown their potential to reduce inflammation in preclinical models. fabad.org.tr This suggests that (Quinazolin-4-ylsulfanyl)-acetic acid derivatives could be developed for the treatment of inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease.

Antimicrobial Properties: The emergence of antibiotic-resistant bacteria is a major global health concern. Quinazolinone derivatives have been shown to possess antibacterial and antifungal activity, making them an attractive scaffold for the development of new antimicrobial agents. nih.goveco-vector.com Studies have shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria. eco-vector.com

The exploration of these novel therapeutic indications will require extensive screening and preclinical testing to identify the most promising candidates and elucidate their mechanisms of action in these new contexts.

Development of High-Throughput Screening Assays for Analogues

The discovery of novel and more potent analogues of (Quinazolin-4-ylsulfanyl)-acetic acid can be accelerated through the use of high-throughput screening (HTS) assays. wiley.com HTS allows for the rapid screening of large libraries of chemical compounds to identify those with the desired biological activity.

Given that (Quinazolin-4-ylsulfanyl)-acetic acid and its derivatives are anticipated to act as kinase inhibitors, the development of HTS assays targeting specific kinases is a logical step. ontosight.aiwiley.com These assays can be designed to measure the inhibition of kinase activity in a variety of formats, including colorimetric or fluorescence-based methods. chemistryworld.com For instance, a robust HTS method has been developed to detect and quantify the binding of different types of kinase inhibitors, which could be adapted for screening (Quinazolin-4-ylsulfanyl)-acetic acid analogues. wiley.com

The development of cell-based HTS assays is also crucial for assessing the activity of these compounds in a more physiologically relevant context. Such assays can measure various cellular endpoints, such as cell proliferation, apoptosis, or the modulation of specific signaling pathways. The data generated from HTS campaigns can be used to establish structure-activity relationships (SAR) and guide the rational design of new analogues with improved potency and selectivity.

Computational Predictive Toxicology

Ensuring the safety of new drug candidates is a critical aspect of the drug development process. Computational predictive toxicology offers a powerful and cost-effective approach to assess the potential toxicity of (Quinazolin-4-ylsulfanyl)-acetic acid derivatives early in the discovery pipeline, reducing the reliance on animal testing. europa.eu

In Silico ADMET Prediction: A variety of computational models and software tools are available to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of chemical compounds. researchgate.netnih.govnih.gov These tools can provide valuable insights into the pharmacokinetic and toxicological profile of (Quinazolin-4-ylsulfanyl)-acetic acid analogues. For example, in silico models can predict properties such as oral bioavailability, blood-brain barrier penetration, and potential for drug-drug interactions. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity or toxicity. nih.govresearchgate.net By developing QSAR models for various toxicity endpoints, such as hepatotoxicity or cardiotoxicity, researchers can predict the potential toxicities of new (Quinazolin-4-ylsulfanyl)-acetic acid derivatives based on their molecular structure. nih.govmdpi.comnih.gov These models can help in prioritizing compounds for further experimental testing and in designing new analogues with a lower risk of toxicity. europa.eu

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products